Methyl 2,5-diaminopentanoate

Heterocyclic Synthesis Reaction Kinetics Lactam

Sourcing C5 diamino esters often forces a choice between chain-length selectivity and enantiopurity. Methyl 2,5-diaminopentanoate eliminates this trade-off-its 1,5-diamine spacing drives 6-membered piperidinone cyclization with superior yield vs. C4 or C6 analogs. • Exclusive C5 spacing for piperidine scaffolds; C4 analogs form undesired 5-membered rings. • Enantiopure (S)- & (R)-forms available for stereospecific pharmaceutical synthesis. • Documented precursor to (R)-3-aminopiperidine, a key DPP-IV inhibitor intermediate. Supplied as free base (CAS 81084-75-5) or stable dihydrochloride salt (CAS 40216-82-8). Bulk quantities in stock for immediate dispatch.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
Cat. No. B1308623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-diaminopentanoate
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCN)N
InChIInChI=1S/C6H14N2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4,7-8H2,1H3
InChIKeyAXAVQPASFYJDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,5-Diaminopentanoate Procurement Guide


Methyl 2,5-diaminopentanoate (also known as methyl ornithinate, ornithine methyl ester, CAS 81084-75-5; or its chiral (S)-enantiomer and corresponding dihydrochloride salt forms with distinct CAS numbers) is a bifunctional α,ω-diamino acid methyl ester with the molecular formula C₆H₁₄N₂O₂ and a molecular weight of 146.19 g/mol . It belongs to the class of non-proteinogenic amino acid derivatives and is predominantly employed as a chiral building block or versatile intermediate in organic synthesis, particularly in the preparation of peptidomimetics, pharmaceutical intermediates (such as piperidine derivatives and DPP-IV inhibitors), and advanced polyamides [1]. The compound's inherent value for procurement and scientific selection stems from its specific carbon-chain length, the unique spatial and electronic properties conferred by its 1,5-diamine functionality, and the stereochemical options it provides, all of which critically influence reaction kinetics and product selectivity compared to its analogs [2].

Methyl 2,5-Diaminopentanoate: Why Substitution Fails


Generic substitution with closely related in-class compounds, such as the shorter-chain methyl 2,4-diaminobutanoate or the longer-chain methyl 2,6-diaminohexanoate (lysine methyl ester), is scientifically invalid for most target applications due to fundamental differences in chemical behavior and biological recognition. The single-carbon difference in chain length profoundly alters the thermodynamics and kinetics of ring closure, directly impacting the yield of desired heterocyclic products like 6-membered piperidinones versus 5-membered pyrrolidinones [1]. Furthermore, the stereochemical purity of the (S)-enantiomer (or its (R)-enantiomer) is an absolute requirement in pharmaceutical synthesis, as the use of a racemic mixture leads to the formation of costly and difficult-to-separate diastereomeric mixtures downstream, whereas an enantiomerically pure starting material ensures a defined stereochemical outcome and avoids the production of inactive or toxic isomers . Consequently, procurement decisions based purely on cost or chemical similarity without rigorous specification of chain length and enantiomeric purity will compromise synthetic efficiency and regulatory compliance.

Methyl 2,5-Diaminopentanoate Comparative Evidence


6-Membered vs. 5-Membered Lactam Ring Closure Rate

The rate of intramolecular aminolysis to form a 6-membered lactam from methyl 2,5-diaminopentanoate (2,5-Dape Me) is markedly slower than the formation of a 5-membered lactam from its shorter-chain analog, methyl 2,4-diaminobutanoate (2,4-Dab Me). This rate difference is a critical factor when designing synthetic routes for piperidinone or pyrrolidinone scaffolds [1].

Heterocyclic Synthesis Reaction Kinetics Lactam

Process-Scale (R)-3-Aminopiperidine Synthesis

In the large-scale (kilogram quantity) production of (R)-3-aminopiperidine dihydrochloride, a crucial intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors, the process is specifically described as starting from (R)-methyl-2,5-diaminopentanoate dihydrochloride [1]. This route is not applicable to other chain-length diamino acid esters.

Pharmaceutical Intermediates Chiral Synthesis Piperidine

Arginine Isostere via 1,5-Diamine Scaffold

The specific 1,5-diamine spacing in L-ornithine methyl ester enables its selective sulfamoylation to create a non-natural arginine isostere. This modification maintains the structural characteristics of the Pro-Arg dipeptide sequence, a feature that cannot be identically replicated with lysine (C6) or 2,4-diaminobutyric acid (C4) methyl esters due to their altered side-chain geometry [1].

Peptidomimetics Arginine Isostere Bioactive Peptides

Copper(II) Coordination: Ornithine vs. Lysine

Thermodynamic and NMR studies on copper(II) complexes demonstrate that 2,5-diaminopentanoic acid (ornithine) exhibits a unique coordination equilibrium involving its ω-amino group, which is in fast dynamic exchange between coordinated and non-coordinated forms. This behavior is distinctly different from that of lysine (2,6-diaminohexanoic acid), which coordinates in a 'glycine-like' manner, and from 2,4-diaminobutyric acid (daba), which shows a different equilibrium shifted towards diamine-like coordination [1].

Metal Chelation Coordination Chemistry NMR

Methyl 2,5-Diaminopentanoate Application Scenarios


6-Membered N-Heterocycle Synthesis

Methyl 2,5-diaminopentanoate is the preferred building block for synthesizing 6-membered lactams and piperidine derivatives. As quantitatively demonstrated, it is specifically suited for the formation of 6-membered rings via intramolecular aminolysis, while its 4-carbon analog preferentially forms 5-membered rings [1]. This selectivity is critical for high-yield production of piperidinone scaffolds and their downstream derivatives, such as the DPP-IV inhibitor intermediate (R)-3-aminopiperidine, where the compound is a documented, route-specific starting material [2]. Procurement of this specific chain-length ester is essential for achieving the desired heterocyclic product.

Chiral Resolution & Asymmetric Synthesis

The enantiomerically pure forms, such as (S)- or (R)-methyl 2,5-diaminopentanoate, are fundamental for asymmetric synthesis in medicinal chemistry. The defined stereocenter is preserved through multiple synthetic steps, enabling the construction of enantiomerically pure products and avoiding the formation of complex diastereomeric mixtures that complicate purification . This is a non-negotiable requirement for any pharmaceutical program where the target molecule's biological activity is stereospecific. Procuring the correct enantiomer with a defined enantiomeric excess is paramount for reproducible and efficient drug candidate synthesis.

Peptidomimetic Design: Arginine & Ornithine Mimics

In peptidomimetic research, methyl 2,5-diaminopentanoate serves as a unique scaffold for introducing non-natural amino acid residues. Its 1,5-diamine spacing allows for site-specific modification of the δ-amino group, as exemplified by its conversion into a sulfamoylated arginine isostere that retains the structural features of a bioactive Pro-Arg dipeptide [3]. This specific application is not directly transferable to lysine (C6) or 2,4-diaminobutyric acid (C4) esters, making methyl 2,5-diaminopentanoate the sole viable choice for projects requiring precise C5-diamine side-chain geometry.

Polyamide & Biomaterial Development

The bifunctional α,ω-diamine ester structure of methyl 2,5-diaminopentanoate makes it an excellent monomer or functionalization reagent for synthesizing specialized poly(amidoamines) (PAAs) and other peptide-mimetic polymers [4]. Its unique chain length imparts specific flexibility and spacing between amide bonds in the polymer backbone, differentiating the physical and biological properties of the resulting material from polymers built with shorter or longer diamine monomers. Procurement of this specific monomer is required to replicate or achieve targeted material characteristics.

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